1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol (approximated from structurally similar compounds in ). The compound features a pyrazole ring substituted with a methyl group at position 5, a carboxylic acid group at position 3, and a 3-fluorophenyl moiety at position 1. The fluorine atom at the meta position of the phenyl ring contributes to its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications due to fluorine’s ability to enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQPYKXTWOTIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the pyrazole ring provides structural stability. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between the target compound and its analogs.
Key Structural and Functional Comparisons
Substituent Effects on Electronic Properties Fluorine vs. Methoxy/Chloro: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity. In contrast, the 2-methoxyphenyl analog () has an electron-donating methoxy group, increasing solubility but reducing metabolic stability . Trifluoromethyl vs. Methyl: The trifluoromethyl group in ’s compound significantly lowers the pKa of the carboxylic acid (enhancing ionization at physiological pH) and increases electronegativity, which may improve interactions with charged biological targets .
Impact of Substituent Position
- Meta vs. Para Fluorine : The target compound’s 3-fluorophenyl group contrasts with the 4-fluorobenzyl derivative (). The para-fluorine in the latter may enhance symmetry and dipole interactions, while the meta-fluorine in the target compound creates a distinct electronic profile for selective receptor binding .
Role of Heterocyclic Additions
- Furan vs. Pyrazole : The furan-containing analog () introduces a heteroaromatic ring with oxygen, enabling hydrogen bonding and π-orbital interactions. This contrasts with the pyrazole core’s nitrogen-rich environment, which is more suited for coordination with metal ions or enzymes .
Physicochemical and Safety Profiles
- The difluoromethyl analog () has a lower molecular weight (176.12 g/mol) and higher volatility, necessitating strict handling protocols (H301: toxic if swallowed) . In contrast, the target compound’s phenyl group improves stability but may require formulation adjustments to mitigate moderate lipophilicity.
Biological Activity
1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1226167-76-5) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is C11H9FN2O2, and it has a molecular weight of 220.2 g/mol. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C11H9FN2O2
- Molecular Weight : 220.2 g/mol
- CAS Number : 1226167-76-5
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole moiety can exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 193.93 | |
| Other Pyrazole Derivatives | H460 (lung), HT-29 (colon) | Varies (lower than control) |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties . Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial activity against various pathogens. The incorporation of fluorine atoms, such as in this compound, often enhances the biological activity and selectivity of these agents against microbial strains.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
- Induction of apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives in preclinical settings:
- Study on Anticancer Efficacy :
- Anti-inflammatory Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
